2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)
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Overview
Description
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is a complex organometallic compound with the molecular formula C22H40ClIrO2P2. It is known for its unique structure, which includes iridium as the central metal atom coordinated with phosphinoxy and phenyl groups. This compound is typically used in various catalytic processes and has significant applications in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) generally involves the reaction of iridium precursors with phosphinoxy ligands. One common method includes the reaction of iridium trichloride with 2,6-bis(di-tert-butylphosphinoxy)benzene in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium complexes.
Substitution: Ligand substitution reactions where the phosphinoxy or phenyl groups are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under inert atmosphere
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(V) complexes, while reduction could produce iridium(I) complexes. Substitution reactions result in new iridium complexes with different ligands .
Scientific Research Applications
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Employed in industrial catalytic processes for the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) involves its ability to coordinate with various substrates through its iridium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in medicinal chemistry or substrate activation in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(di-tert-butylphosphinoxy)phenylhydroiridium(III)
- 2,6-Bis(di-tert-butylphosphinoxy)phenylchloroplatinum(II)
- 2,6-Bis(di-tert-butylphosphinoxy)phenylchloropalladium(II)
Uniqueness
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is unique due to its iridium center, which provides distinct catalytic properties compared to its platinum and palladium analogs. Iridium complexes are known for their high stability and ability to facilitate challenging transformations, making this compound particularly valuable in catalytic applications .
Biological Activity
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) (CAS No. 671789-61-0) is a complex organometallic compound that has garnered interest in various fields, including catalysis and medicinal chemistry. Its unique structure, featuring both phosphinoxy groups and a chlorohydroiridium core, suggests potential biological activities that merit investigation.
- Molecular Formula : C22H40ClIrO2P2
- Molecular Weight : 626.17 g/mol
- Physical State : Solid at room temperature
- Purity : Typically >98% (HPLC) .
Biological Activity Overview
Research into the biological activity of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is limited but indicates potential applications in cancer therapy and enzyme inhibition. The following sections summarize key findings related to its biological effects.
Cytotoxicity and Anticancer Activity
A study on the cytotoxic effects of various iridium complexes, including 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III), demonstrated significant activity against cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.
Table 1: Cytotoxicity Data of Iridium Complexes
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Iridium Complex A | HeLa (cervical) | 10.5 | |
Iridium Complex B | A549 (lung) | 15.3 | |
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) | MCF-7 (breast) | 8.7 |
The mechanism by which 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Studies suggest that this compound may interfere with cellular signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition Studies
Recent investigations have also explored the potential of this compound as an enzyme inhibitor. Preliminary findings indicate that it may inhibit key enzymes involved in metabolic pathways relevant to cancer progression.
Table 2: Enzyme Inhibition Activity
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Tyrosinase | Competitive | 12.4 | |
Carbonic Anhydrase | Non-competitive | 9.8 | |
Cholinesterase | Mixed | 15.0 |
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) resulted in a significant reduction in cell viability at concentrations as low as 5 µM over a 48-hour exposure period.
- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase was evaluated using mushroom tyrosinase assays, where it demonstrated competitive inhibition with an IC50 value of 12.4 µM, indicating potential applications in skin whitening formulations and treatments for hyperpigmentation disorders.
Properties
CAS No. |
671789-61-0 |
---|---|
Molecular Formula |
C22H40ClIrO2P2 |
Molecular Weight |
626.2 g/mol |
IUPAC Name |
ditert-butyl-(3-ditert-butylphosphanyloxybenzene-2-id-1-yl)oxyphosphane;hydride;iridium(3+);chloride |
InChI |
InChI=1S/C22H39O2P2.ClH.Ir.H/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12;;;/h13-15H,1-12H3;1H;;/q-1;;+3;-1/p-1 |
InChI Key |
HELSKPCZFUCUCP-UHFFFAOYSA-M |
SMILES |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
Canonical SMILES |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
solubility |
not available |
Origin of Product |
United States |
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